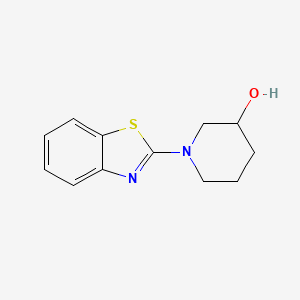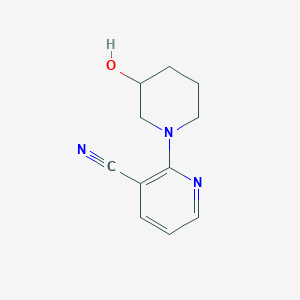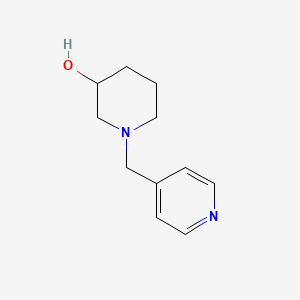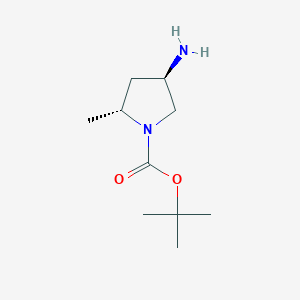
tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate” is a chemical compound . It is a chiral compound with two stereoisomers. It belongs to the category of piperidines and is widely used in various fields of research and industry due to its diverse range of biological properties and applications.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process involving the condensation of ketone and amine functional groups. The steps include protection of the ketone functional group with tert-butyl-dimethylsilyl (TBDMS), reduction of the ketone functional group to yield the corresponding alcohol derivative, conversion of the alcohol derivative to an iodide derivative through the use of iodine and tetra-n-butylammonium bromide (TBAB), and preparation of the corresponding piperidine derivative through reaction with the secondary amine.Molecular Structure Analysis
The molecular structure of “tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate” can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Asymmetric Synthesis
tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is used as a chiral auxiliary and building block in the synthesis of peptides and amino acids. For instance, it has been applied in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid, demonstrating high enantiomeric ratios. This compound also facilitates the production of dimethyl trans-cyclopentane-1,2-dicarboxylate with notable enantiomeric purity. It is further employed in dipeptide synthesis, exhibiting excellent diastereoselectivities and selectivities in various transformations (Studer, Hintermann, & Seebach, 1995).
Role in Multicomponent Reactions
The compound is crucial in multicomponent reactions. It participates in the Palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols or water. This reaction leads to the formation of polysubstituted aminopyrroles or 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, depending on the nucleophile used. tert-butylamine, closely related to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, plays a pivotal role in trapping the nitrilium intermediate formed during the reaction (Qiu, Wang, & Zhu, 2017).
NMR Tagging and Protein Research
Related tert-butyl compounds like O-tert-Butyltyrosine (Tby) are employed in protein research. They provide an outstanding NMR tag for high-molecular-weight systems and enable the measurement of submicromolar ligand binding affinities without isotope labeling. The tert-butyl group, due to its rapid bond rotations and chemical equivalence, produces a narrow and easily detectable singlet resonance in the NMR spectrum, beneficial in studying protein structures and interactions (Chen et al., 2015).
In Dynamic Kinetic Resolution
This compound serves as an effective chiral auxiliary in dynamic kinetic resolution, a process crucial for stereoselective carbon−carbon bond formation. It facilitates the production of enantiomerically enriched compounds, demonstrating its effectiveness as a chiral auxiliary in various chemical transformations (Kubo, Kubota, & Nunami, 1997).
Eigenschaften
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666490 | |
| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348165-63-9 | |
| Record name | 1,1-Dimethylethyl (2R,4R)-4-amino-2-methyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348165-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

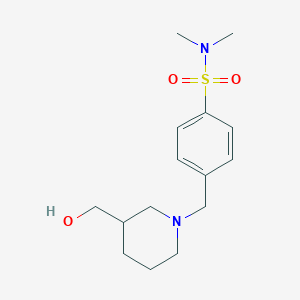

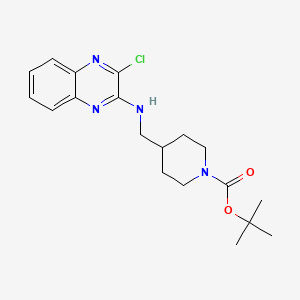

![3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride](/img/structure/B1500835.png)
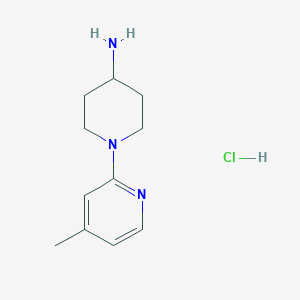
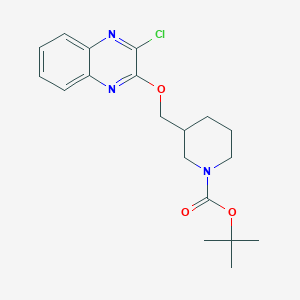

![Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500842.png)

